TCO-PEG6-maleimide

Description

Strategic Design and Significance of Heterobifunctional Linkers in Bioconjugation

Heterobifunctional linkers are crucial molecules in the field of bioconjugation, which involves the joining of two or more molecules where at least one is a biomolecule such as a protein, peptide, or nucleic acid. papyrusbio.comsigmaaldrich.com These linkers possess two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecular entities. papyrusbio.comsigmaaldrich.com This design offers a significant advantage over homobifunctional linkers (which have two identical reactive groups), as it minimizes undesirable side reactions like polymerization or self-conjugation. papyrusbio.com

The significance of heterobifunctional linkers is particularly evident in the development of antibody-drug conjugates (ADCs). nih.gov In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. sigmaaldrich.com The linker plays a multifaceted role in this application. It must be stable in the bloodstream to prevent premature release of the toxic payload, yet it should allow for efficient release of the active drug once the ADC has reached its target cell. nih.gov Linkers can be designed to be cleavable, for example, by enzymes present in the target cell, or non-cleavable. papyrusbio.comnih.gov The precise control over the conjugation chemistry afforded by heterobifunctional linkers allows for the production of more homogeneous and effective ADCs. rsc.org Beyond ADCs, these linkers are widely used to create fluorescently labeled antibodies for imaging, to attach molecules to surfaces for diagnostic assays, and to study protein-protein interactions. papyrusbio.comsigmaaldrich.com

Overview of TCO-PEG6-Maleimide as a Versatile Conjugation Platform

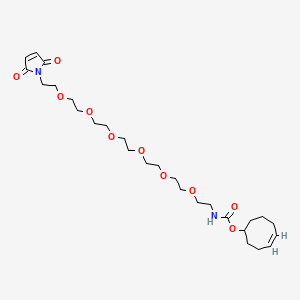

This compound is a heterobifunctional crosslinker that has emerged as a powerful tool in the field of bioconjugation. medchemexpress.com It combines three key components: a trans-cyclooctene (B1233481) (TCO) group, a maleimide (B117702) group, and a polyethylene (B3416737) glycol (PEG) spacer with six repeating units. axispharm.comconju-probe.com This specific combination of functional moieties makes it a highly versatile platform for a wide range of applications, including the construction of antibody-drug conjugates (ADCs), fluorescent labeling, and the development of targeted drug delivery systems. axispharm.com

The TCO group is the bioorthogonal reactive handle of the molecule. tcichemicals.com It participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine partner. tcichemicals.com This "click chemistry" reaction is exceptionally fast and highly selective, proceeding rapidly under mild, physiological conditions without the need for a metal catalyst. conju-probe.comtcichemicals.com The maleimide group, on the other hand, provides a means for covalent attachment to biomolecules containing free sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins and peptides. rsc.orgconju-probe.com The reaction between a maleimide and a thiol is also efficient and occurs under mild conditions. rsc.org

The PEG6 spacer is a hydrophilic chain that links the TCO and maleimide groups. rsc.orgconju-probe.com The inclusion of this PEG spacer offers several advantages. It enhances the water solubility of the linker and the resulting bioconjugate, which is particularly beneficial when working with hydrophobic molecules. rsc.org The spacer also reduces steric hindrance between the biomolecule and the TCO group, potentially facilitating more efficient conjugation with a tetrazine-modified partner. broadpharm.com Furthermore, PEGylation is known to improve the pharmacokinetic properties of therapeutic molecules and can reduce aggregation. rsc.orgaxispharm.com

The heterobifunctional nature of this compound allows for a two-step conjugation strategy. papyrusbio.com First, the maleimide end can be reacted with a thiol-containing biomolecule, such as an antibody or a peptide. conju-probe.com Then, the TCO-functionalized biomolecule can be specifically and efficiently conjugated to a second molecule that has been modified with a tetrazine group. conju-probe.com This modular approach provides precise control over the final structure of the bioconjugate.

Scope and Academic Research Focus

The academic research focus on this compound and similar heterobifunctional linkers is centered on their application in creating complex, well-defined bioconjugates for a variety of research and therapeutic purposes. A significant area of investigation is the development of next-generation antibody-drug conjugates (ADCs). rsc.org Researchers are exploring the use of TCO-PEG-maleimide linkers to achieve site-specific conjugation, which can lead to more homogeneous ADCs with improved therapeutic windows. rsc.orgucl.ac.uk This involves engineering specific cysteine residues into antibodies (such as in the THIOMAB™ platform) to direct the attachment of the linker-payload. ucl.ac.uk

Another major research avenue is the use of these linkers in pre-targeted therapy and imaging. In this approach, a TCO-modified antibody is first administered and allowed to accumulate at the target site. Subsequently, a smaller, rapidly clearing tetrazine-labeled therapeutic or imaging agent is given, which then reacts in vivo with the TCO-tagged antibody at the target location. This strategy aims to reduce off-target toxicity and improve the signal-to-background ratio in imaging.

Furthermore, academic studies are focused on the fundamental properties of these linkers, such as the stability of the maleimide-thiol linkage. Research has shown that the succinimide (B58015) ring formed upon reaction can undergo hydrolysis, which can enhance the stability of the conjugate. rsc.orgucl.ac.uk The impact of the PEG spacer length on solubility, stability, and reaction kinetics is also an area of active investigation. rsc.org For example, studies have compared the hydrolysis rates of conjugates with and without PEG spacers. rsc.org

The versatility of the TCO-tetrazine ligation also enables the use of this compound in creating multifunctional biomolecules. For instance, it can be used to attach fluorescent dyes for cellular imaging, or to assemble protein-polymer conjugates. conju-probe.comresearchgate.net Research in this area explores the synthesis of novel bioconjugates with unique properties and functions, expanding the toolkit for chemical biologists to probe and manipulate biological systems. researchgate.net

Properties

IUPAC Name |

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44N2O10/c30-25-8-9-26(31)29(25)11-13-34-15-17-36-19-21-38-23-22-37-20-18-35-16-14-33-12-10-28-27(32)39-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,28,32)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHMXMRGJZIAQRU-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Architecture and Reactivity of Constituent Moieties

Trans-Cyclooctene (B1233481) (TCO) Moiety: Foundational Element for Inverse Electron-Demand Diels-Alder (IEDDA) Ligation

The trans-cyclooctene (TCO) moiety is a highly strained alkene that serves as a powerful dienophile in inverse electron-demand Diels-Alder (IEDDA) reactions. nih.govtcichemicals.com This reactivity is central to its utility in bioorthogonal chemistry, enabling rapid and specific ligation to tetrazine-functionalized molecules. iris-biotech.defrontiersin.org

Theoretical and Experimental Analysis of TCO Reactivity (e.g., Strain Energy, Conformation)

The remarkable reactivity of TCO is largely attributed to its significant ring strain. researchgate.net The incorporation of a trans double bond within an eight-membered ring introduces substantial geometric and electronic distortions, including twisted π bonds and pyramidalized sp2 carbons. researchgate.net This results in a high ground-state energy, which is released upon cycloaddition, thereby lowering the activation energy of the reaction. The strain energy of trans-cyclooctene is considerably higher than that of its cis-cyclooctene counterpart, leading to a reaction rate with tetrazines that is over 100,000 times faster. researchgate.net

Computational and experimental studies have revealed that TCO can exist in different conformations, with the 'crown' and 'half-chair' forms being the most discussed. researchgate.netnih.gov The crown conformation is the lowest energy state. nih.gov By designing TCO derivatives with cis-ring fusions, the molecule can be forced into a more strained 'half-chair' conformation, which further enhances its reactivity. nih.gov For instance, a conformationally strained TCO, termed 's-TCO', was computationally designed to adopt this high-energy conformation and was predicted to react significantly faster with 3,6-diphenyl-s-tetrazine than the parent TCO. nih.gov Another variant, cis-dioxolane-fused trans-cyclooctene (d-TCO), was developed to increase both stability and hydrophilicity while maintaining the strained half-chair conformation, resulting in a 27-fold rate enhancement compared to the original TCO. nih.gov

Table 1: Comparison of TCO Conformations and Reactivity

| TCO Derivative | Predominant Conformation | Relative Strain Energy | Impact on Reactivity with Tetrazines |

|---|---|---|---|

| Parent TCO | Crown | Lower | Baseline high reactivity |

| s-TCO | Half-Chair | Higher | Significantly enhanced reactivity |

| d-TCO | Half-Chair | Higher | Enhanced reactivity with improved stability and hydrophilicity |

Kinetic Studies of TCO-Tetrazine Cycloaddition: Rate Constants and Factors Influencing Reaction Speed

The IEDDA reaction between TCO and tetrazine is characterized by exceptionally fast second-order rate constants, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. nih.gov This rapid kinetics allows for efficient labeling at very low concentrations, which is a significant advantage in biological systems. iris-biotech.de

Several factors influence the speed of the TCO-tetrazine cycloaddition:

TCO Structure: As mentioned, the conformational strain of the TCO derivative plays a crucial role. More strained TCOs, like s-TCO, exhibit faster reaction rates. nih.govnih.gov

Tetrazine Substituents: The electronic properties of the substituents on the tetrazine ring are a key determinant of reactivity. nih.gov Electron-withdrawing groups on the tetrazine lower the energy of its lowest unoccupied molecular orbital (LUMO), which accelerates the reaction with the high-energy highest occupied molecular orbital (HOMO) of the TCO. nih.gov For example, tetrazines substituted with pyridyl or pyrimidyl groups react faster than those with electron-donating methyl groups. nih.gov Conversely, hydrogen-substituted tetrazines can show exceptionally fast kinetics, with rates up to 30,000 M⁻¹s⁻¹, due to reduced steric hindrance. iris-biotech.denih.gov

Solvent: The reaction rate can be influenced by the solvent. A "hydrophobic effect" has been observed, where the reaction between TCO and 3,6-di(2-pyridyl)-s-tetrazine is faster in a mixture of methanol and water compared to pure methanol. nih.gov

Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions

| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) | Reference |

|---|---|---|---|

| TCO | 3,6-di(2-pyridyl)-s-tetrazine | 2000 M⁻¹s⁻¹ (in 9:1 MeOH:water) | nih.gov |

| TCO | 3,6-diphenyl-s-tetrazine | ~160 times slower than s-TCO | nih.gov |

| s-TCO | 3,6-di(2-pyridyl)-s-tetrazine | 22,000 M⁻¹s⁻¹ (in MeOH) | nih.gov |

| TCO-PEG₄ | MeEVE-tetrazine | 2750 M⁻¹s⁻¹ (in DPBS) | acs.org |

| TCO-PEG₄ | MeDHP-tetrazine | 1820 M⁻¹s⁻¹ (in DPBS) | acs.org |

| TCO-PEG₄ | DHP₂-tetrazine | 6450 M⁻¹s⁻¹ (in DPBS) | acs.org |

Polyethylene (B3416737) Glycol (PEG6) Spacer: Modulation of Conjugate Properties and Behavior

The inclusion of a hexaethylene glycol (PEG6) spacer in the TCO-PEG6-maleimide structure is critical for modulating the physicochemical properties of the resulting bioconjugates. PEG is a hydrophilic and flexible polymer that imparts several beneficial characteristics.

Hydrophilicity and its Impact on Conjugate Solubility and Dispersibility

Polyethylene glycol is well-known for its hydrophilicity and ability to increase the water solubility of conjugated molecules. nih.govresearchgate.net The six ethylene (B1197577) glycol units in the PEG6 spacer form hydrogen bonds with water molecules, creating a hydration shell around the conjugate. plos.orgresearchgate.net This is particularly advantageous when working with hydrophobic biomolecules or payloads, as it can prevent aggregation and improve their dispersibility in aqueous buffers, which are the standard for most biological applications. researchgate.netresearchgate.net The enhanced solubility provided by the PEG6 spacer is a key feature for ensuring the effective use of this compound in bioconjugation protocols. broadpharm.comaxispharm.com

Steric Shielding Effects and Influence on Bioconjugation Efficiency and Accessibility

The flexible nature of the PEG chain allows it to act as a steric shield, which can influence the accessibility and interaction of the conjugated molecule with its environment. plos.orgnih.gov This "steric shielding" effect can be beneficial in several ways. For instance, it can reduce non-specific binding of the conjugate to other proteins or surfaces, thereby improving the signal-to-noise ratio in imaging applications. nih.gov

However, the steric hindrance provided by the PEG spacer can also impact bioconjugation efficiency. acs.org While the PEG6 spacer is relatively short, it can still influence the accessibility of the terminal reactive groups (TCO and maleimide) to their respective binding partners. plos.org The length of the PEG spacer needs to be carefully considered to balance the positive effects of increased hydrophilicity and reduced non-specific binding with the potential for steric hindrance that might decrease the efficiency of the desired conjugation reactions. plos.orgnih.gov In many cases, the flexibility of the PEG chain allows the reactive ends to remain accessible for conjugation. researchgate.net

Maleimide (B117702) Moiety: Precise Targeting of Thiols in Bioconjugation

The maleimide group is a widely utilized reactive moiety in bioconjugation chemistry due to its high reactivity and selectivity towards thiol groups, which are present in the side chains of cysteine residues in proteins and peptides. This specificity allows for the site-selective modification of biomolecules.

The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. bachem.comaxispharm.com In this reaction, the nucleophilic thiol group attacks one of the electrophilic carbon atoms of the maleimide's carbon-carbon double bond. This leads to the formation of a stable thioether bond, specifically a succinimidyl thioether linkage. bachem.com

The high chemoselectivity of the maleimide group for thiols is a key advantage in bioconjugation. axispharm.com At a pH range of 6.5 to 7.5, the reaction with thiols is significantly faster than with other nucleophilic groups found in proteins, such as amines. axispharm.comvectorlabs.com At a pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines. axispharm.comvectorlabs.com This selectivity allows for the specific labeling of cysteine residues in the presence of numerous lysine residues (which have primary amine side chains).

The reaction is efficient and proceeds under mild, physiological conditions, which is crucial for maintaining the structure and function of sensitive biomolecules. axispharm.com The reaction does not require a catalyst and typically proceeds with high yields. axispharm.com

| Parameter | Description |

| Reaction Type | Michael Addition bachem.comaxispharm.com |

| Reactants | Maleimide and Thiol (e.g., from a cysteine residue) bachem.com |

| Product | Stable Succinimidyl Thioether Linkage bachem.com |

| Optimal pH | 6.5 - 7.5 axispharm.comvectorlabs.com |

| Selectivity | Highly selective for thiols over amines at optimal pH axispharm.comvectorlabs.com |

The rate of the thiol-maleimide reaction is highly dependent on the pH of the reaction medium. researchgate.net The reactive species is the thiolate anion (S-), which is more nucleophilic than the protonated thiol (SH). Therefore, the reaction rate increases with increasing pH as the equilibrium shifts towards the formation of the thiolate.

However, at pH values above 7.5, the chemoselectivity of the maleimide group for thiols decreases. vectorlabs.com At higher pH, primary amines, such as the ε-amino group of lysine residues, become deprotonated and can also react with the maleimide via a Michael addition, leading to non-specific labeling. vectorlabs.com Furthermore, the maleimide ring itself is susceptible to hydrolysis at elevated pH, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols. vectorlabs.comucl.ac.uk

Therefore, for optimal cysteine conjugation, the reaction is typically carried out in a pH range of 6.5 to 7.5. axispharm.comvectorlabs.com This range represents a compromise between maximizing the concentration of the reactive thiolate and minimizing side reactions with amines and hydrolysis of the maleimide group. To prevent the oxidation of free thiols to disulfides, which are unreactive with maleimides, it is common to include a chelating agent like EDTA in the reaction buffer. researchgate.net

| pH Range | Reaction Characteristics |

| < 6.5 | Slower reaction rate due to low concentration of thiolate anion. |

| 6.5 - 7.5 | Optimal range for chemoselective thiol conjugation with fast kinetics. axispharm.comvectorlabs.com |

| > 7.5 | Increased rate of side reactions, including reaction with amines and hydrolysis of the maleimide ring. vectorlabs.com |

Despite the formation of a seemingly stable covalent bond, the thiosuccinimide adduct formed from the thiol-maleimide reaction can be susceptible to several side reactions that can impact the stability and homogeneity of the bioconjugate.

Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at higher pH. vectorlabs.comnih.gov If hydrolysis occurs before the reaction with a thiol, the resulting maleamic acid is unreactive. vectorlabs.com Post-conjugation, the succinimide (B58015) ring of the thioether adduct can also be hydrolyzed, leading to a ring-opened product. prolynxinc.comacs.org This ring-opened form is actually more stable and is no longer susceptible to the retro-Michael reaction. prolynxinc.comacs.org The rate of this stabilizing hydrolysis can be very slow for common N-alkyl maleimides but can be accelerated by using maleimides with electron-withdrawing N-substituents. prolynxinc.comacs.org

Retro-Michael Reaction: The thiol-maleimide addition is, in principle, a reversible reaction. vectorlabs.comd-nb.info The thiosuccinimide linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to the dissociation of the conjugate. vectorlabs.comd-nb.inforesearchgate.net This can result in "payload migration," where the maleimide-linked molecule is transferred to other thiol-containing species, such as serum albumin, in vivo. vectorlabs.com This instability can compromise the efficacy and safety of antibody-drug conjugates (ADCs) that utilize this linkage. prolynxinc.com

Thiazine Rearrangement: A specific side reaction can occur when the maleimide is conjugated to an N-terminal cysteine residue. bachem.comnih.gov The free N-terminal amine can act as an intramolecular nucleophile, attacking one of the carbonyl carbons of the succinimide ring. bachem.comnih.gov This leads to a transcyclization reaction, resulting in the formation of a six-membered thiazine ring. bachem.comnih.gov This rearrangement is pH-dependent and is more pronounced at neutral to basic pH. nih.gov Performing the conjugation at a more acidic pH (around 5.0) can prevent this rearrangement by keeping the N-terminal amine protonated. nih.gov Acetylation of the N-terminal cysteine can also block this side reaction. bachem.com While initially viewed as an undesirable side reaction, the resulting thiazine structure has been shown to be more stable than the original succinimidyl thioether, offering a potential strategy for creating more stable bioconjugates. researchgate.net

| Side Reaction | Description | Conditions Favoring the Reaction | Consequence |

| Hydrolysis | Opening of the maleimide or succinimide ring by water. vectorlabs.comacs.org | Higher pH. vectorlabs.com | Deactivation of unreacted maleimide; stabilization of the conjugate post-reaction. vectorlabs.comacs.org |

| Retro-Michael Reaction | Reversal of the Michael addition, leading to cleavage of the thioether bond. vectorlabs.comresearchgate.net | Presence of other thiols. d-nb.info | Conjugate instability, potential for payload migration. vectorlabs.com |

| Thiazine Rearrangement | Intramolecular rearrangement involving an N-terminal cysteine's amino group. bachem.comnih.gov | Neutral to basic pH; N-terminal cysteine. nih.gov | Formation of a stable six-membered thiazine ring. nih.gov |

Synthetic Methodologies and Derivative Chemistry of Tco Peg6 Maleimide

Synthetic Approaches for TCO-PEG6-Maleimide Construction

The construction of this compound is a multi-step process that involves the sequential assembly of its three core components. While specific proprietary syntheses may vary, a common and logical synthetic strategy involves the coupling of pre-functionalized TCO, PEG, and maleimide (B117702) building blocks. A representative synthetic approach would proceed through the formation of an intermediate like TCO-PEG6-amine, which is commercially available. axispharm.com

A plausible synthetic pathway can be outlined as follows:

Preparation of a TCO Precursor: The synthesis often begins with a functionalized TCO derivative, such as (E)-cyclooct-4-enol (TCO-OH). nih.govtennessee.edu This precursor is typically synthesized via photoisomerization of the more stable cis-isomer. tennessee.edu The hydroxyl group provides a convenient handle for further modification.

Coupling TCO to the PEG Spacer: The TCO precursor is then conjugated to a bifunctional PEG6 spacer. For example, TCO-OH can be activated and reacted with a PEG derivative possessing an amine at one terminus and a protected carboxylic acid at the other (e.g., H₂N-PEG6-COOH). Alternatively, an activated TCO, such as a TCO-NHS ester, can be directly reacted with the amine group of an H₂N-PEG6-COOH linker. medchemexpress.com

Introduction of the Maleimide Moiety: The terminal carboxylic acid of the resulting TCO-PEG6-COOH intermediate is then activated, typically using carbodiimide (B86325) chemistry (e.g., EDC/NHS), and reacted with a maleimide-containing amine, such as N-(2-aminoethyl)maleimide, to yield the final this compound product.

This modular approach allows for flexibility in the synthesis and the introduction of variations in each of the three components.

**3.2. Derivatization Strategies for Tailoring Linker Functionality

The functionality of the this compound linker can be precisely tailored by modifying its core components. These modifications are aimed at enhancing reaction kinetics, improving stability, and optimizing the physicochemical properties of the final conjugate.

The reactivity of the TCO group in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines is a critical parameter. This reactivity is primarily driven by the ring strain of the trans-alkene. nih.govresearchgate.net Several strategies have been developed to modify the TCO core to increase this strain, thereby accelerating ligation kinetics.

Conformationally Strained Derivatives: Introducing fused ring systems can significantly increase the strain of the TCO ring. For example, the development of a cis-dioxolane-fused TCO (d-TCO) variant resulted in a more strained half-chair conformation, leading to enhanced reactivity. nih.gov

Axial vs. Equatorial Substitution: The stereochemistry of substituents on the TCO ring also influences reactivity. Computational and experimental studies have shown that placing functional groups in the axial position can lead to faster reaction kinetics compared to the equatorial diastereomer. For instance, the axial diastereomer of trans-cyclooct-4-enol reacts approximately twice as fast with a dipyridyl-s-tetrazine derivative as its equatorial counterpart. nih.gov

The table below summarizes the relative reactivities of different TCO derivatives, highlighting the impact of structural modifications.

| TCO Derivative | Key Structural Feature | Second-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine | Reference |

| Parent TCO | Unsubstituted | ~2.0 x 10³ M⁻¹s⁻¹ | nih.gov |

| (E)-cyclooct-4-enol (axial) | Axial -OH group | (70 ± 2) x 10³ M⁻¹s⁻¹ | nih.gov |

| Diol-derivatized a-TCO | Axial diol substituent | (150 ± 8) x 10³ M⁻¹s⁻¹ | nih.gov |

Table 1: Comparison of reaction rates for various TCO derivatives, demonstrating the enhancement of reactivity through structural modification.

Spacer Length: The length of the PEG chain can be precisely controlled by using discrete PEG (dPEG®) linkers with a specific number of ethylene (B1197577) glycol units. thermofisher.com Shorter PEG chains may be suitable for applications requiring close proximity of the conjugated molecules, while longer chains increase the hydrodynamic radius, which can extend circulation half-life and improve aqueous solubility. chempep.com The choice of length can be critical; studies on antibody-nanocarrier conjugates have shown that PEG linker length significantly impacts the efficiency of targeting specific cell subsets. researchgate.net Commercial availability of TCO-PEG-maleimide linkers with various PEG lengths allows for empirical optimization for a given application. ruixibiotech.comaxispharm.com

Branching Architectures: While linear PEG linkers like the one in this compound are common, branched PEG architectures can be employed to create multivalent conjugates or to further enhance the "stealth" properties that reduce immunogenicity and non-specific protein adsorption. chempep.com

The following table lists examples of commercially available TCO-PEG-Maleimide linkers, illustrating the range of available spacer lengths.

| Compound Name | Number of PEG Units | Spacer Length (Angstroms, Approx.) |

| TCO-PEG3-Maleimide | 3 | ~20.6 |

| TCO-PEG4-Maleimide | 4 | ~24.8 |

| TCO-PEG5-Maleimide | 5 | ~28.5 |

| This compound | 6 | ~32.2 |

| TCO-PEG7-Maleimide | 7 | ~35.9 |

| TCO-PEG12-Maleimide | 12 | ~54.4 |

| TCO-PEG24-Maleimide | 24 | ~95.2 |

Table 2: Examples of TCO-PEG-Maleimide linkers with varying PEG spacer lengths. medchemexpress.comthermofisher.comaxispharm.comconju-probe.com

The bond formed between a maleimide and a thiol (a thiosuccinimide adduct) is susceptible to degradation, primarily through a retro-Michael reaction. This reaction can lead to the exchange of the conjugate with other thiols, such as glutathione, which is abundant in vivo, compromising the stability and efficacy of the conjugate. nih.govd-nb.info Several strategies have been developed to address this instability.

Thiosuccinimide Hydrolysis: One effective method to stabilize the conjugate is to promote the hydrolysis of the thiosuccinimide ring. The resulting ring-opened product is no longer susceptible to the retro-Michael reaction. prolynxinc.comfrontiersin.org The rate of this hydrolysis can be significantly accelerated by introducing electron-withdrawing substituents on the maleimide nitrogen. For example, N-aryl maleimides hydrolyze much faster post-conjugation than traditional N-alkyl maleimides. ucl.ac.uk

Intramolecular Transcyclization: A novel strategy involves designing the maleimide-thiol adduct to undergo a spontaneous intramolecular transcyclization reaction. This process forms a new, more stable six-membered ring that "locks" the thioether bond, effectively preventing the retro-Michael reaction from occurring. This can be achieved by ensuring an N-terminal cysteine is used for conjugation, where the free amine of the cysteine attacks the succinimide (B58015) ring. nih.govd-nb.info

Alternative Reagents: In some applications, replacing the maleimide moiety altogether with a group that forms a more stable bond is the preferred approach. For instance, mono-sulfone-PEG reagents have been shown to form more stable conjugates with thiols compared to their maleimide-PEG counterparts, although this requires a post-conjugation reduction step. frontiersin.org

These derivatization and stabilization strategies provide a versatile toolkit for chemists to design and synthesize this compound-based linkers with properties precisely tailored for advanced applications in bioconjugation and targeted therapeutics.

Advanced Bioconjugation Methodologies Employing Tco Peg6 Maleimide

Site-Specific Protein and Peptide Functionalization

The ability to modify proteins and peptides at specific sites is crucial for creating well-defined bioconjugates with preserved biological activity. TCO-PEG6-maleimide, with its dual reactive moieties—a trans-cyclooctene (B1233481) (TCO) group and a maleimide (B117702) group—facilitates such precision.

Cysteine-Engineered Protein Labeling via Maleimide Chemistry

The maleimide group of this compound exhibits high selectivity for the thiol group of cysteine residues. windows.netthno.org This specificity is widely exploited for labeling proteins that have been engineered to contain cysteine residues at desired locations. rsc.org The reaction, a Michael addition, proceeds efficiently under mild pH conditions (typically 6.5-7.5) in aqueous buffers, forming a stable thioether bond. broadpharm.comnih.gov This method is a cornerstone for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a specific cysteine on an antibody. rsc.org However, a notable limitation is the potential for retro-Michael addition, which can lead to the exchange of the maleimide conjugate with other thiols, such as glutathione, under physiological conditions, potentially causing off-target effects. rsc.orgrsc.org

A standard protocol for labeling proteins with maleimides involves dissolving the thiol-containing biomolecule in a degassed buffer at a pH of 7-7.5. windows.net If disulfide bonds are present, a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is added. windows.net The maleimide reagent, dissolved in a suitable solvent like DMSO or DMF, is then added in excess to the protein solution. windows.net The reaction is typically allowed to proceed for several hours at room temperature or overnight at 4°C before purification. windows.net

N-Terminal Bioconjugation Strategies Utilizing Maleimide Derivatives

While cysteine labeling is prevalent, the scarcity of naturally accessible free cysteines has driven the development of alternative strategies. chemrxiv.orgnih.gov One such innovative approach involves the modification of the N-terminus of proteins using maleimide derivatives. A recently developed method utilizes a copper(II)-mediated [3+2] cycloaddition reaction between maleimides and 2-pyridinecarboxaldehyde (B72084) (2-PCA) derivatives. chemrxiv.orgnih.govchemrxiv.org This technique allows for the selective functionalization of various N-terminal amino acids under mild, non-denaturing conditions (pH 6, 37°C) in aqueous media. nih.govnih.gov This is significant as it circumvents the need for protein mutagenesis to introduce a reactive handle. nih.gov The process is operationally simple, involving the mixing of the protein, the maleimide reagent, 2-PCA, and a copper(II) salt. chemrxiv.orgnih.gov This strategy has been successfully used to create dually modified antibodies, demonstrating its utility in constructing complex bioconjugates. chemrxiv.orgnih.gov

Orthogonal Labeling through Combined TCO-Tetrazine and Maleimide-Thiol Reactions

The presence of two distinct reactive groups in this compound allows for orthogonal labeling strategies. This means that the TCO and maleimide moieties can react with their respective partners independently and without interfering with each other. The TCO group reacts specifically with a tetrazine via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, while the maleimide group reacts with a thiol. interchim.frnanocs.net

This dual reactivity enables the creation of dually functionalized proteins. For instance, a protein can first be modified at a cysteine residue with this compound. Subsequently, a tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug) can be attached to the TCO group, and another thiol-containing molecule can be conjugated to any remaining accessible maleimide groups. This approach has been used to create dual-payload antibody-drug conjugates and to attach multiple different molecules to a single protein scaffold. rsc.orgacs.orgnih.gov For example, a dually modified β-lactoglobulin A was created by first modifying the N-terminus and then reacting the residual cysteine with biotin-PEG6-maleimide. nih.gov

Comparative Bioconjugation Performance

The effectiveness of a bioconjugation strategy is determined by several factors, including reaction speed, efficiency (yield), and the stability of the resulting linkage.

Kinetic and Yield Comparisons of TCO-Tetrazine Ligation with Other Click Chemistries (e.g., SPAAC)

The TCO-tetrazine ligation is renowned for its exceptionally fast reaction kinetics, making it a "click chemistry" reaction of choice for many biological applications. rsc.orgnih.gov It is an inverse-electron-demand Diels-Alder (IEDDA) reaction that proceeds without the need for a catalyst and forms a stable dihydropyridazine (B8628806) bond. broadpharm.commdpi.com

The second-order rate constants for TCO-tetrazine reactions are among the highest reported for bioorthogonal reactions, often in the range of 10³ to 10⁶ M⁻¹s⁻¹. rsc.orgbroadpharm.commdpi.com This is significantly faster than other common click chemistry reactions like the strain-promoted alkyne-azide cycloaddition (SPAAC), which typically has rate constants that are about 100-fold slower. iris-biotech.deacs.org The rapid kinetics of the TCO-tetrazine ligation allow for efficient conjugation even at very low concentrations of reactants, which is a significant advantage for in vivo applications and the labeling of low-abundance biomolecules. broadpharm.comiris-biotech.denih.gov In terms of yield, the TCO-tetrazine reaction is highly efficient, often proceeding to completion and providing high yields of the desired conjugate. nih.gov

| Click Chemistry Reaction | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| TCO-Tetrazine Ligation | 1,000 - 3,300,000 rsc.orgbroadpharm.commdpi.com | Extremely fast kinetics, bioorthogonal, catalyst-free. broadpharm.comiris-biotech.de |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | ~1 | Slower kinetics, bioorthogonal, catalyst-free. acs.org |

| Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | ~100 | Faster than SPAAC, but requires a cytotoxic copper catalyst. |

Evaluation of Maleimide-Thiol Conjugation Efficiency Against Alternative Thiol-Reactive Methods

The maleimide-thiol reaction is a well-established and highly efficient method for thiol-specific bioconjugation. nih.govthno.org It is favored for its high selectivity for the less abundant thiol groups in proteins, minimal side products, and the ability to proceed under mild, aqueous conditions without a catalyst. thno.org The reaction kinetics are generally fast, with conjugation often reaching completion within minutes to a few hours at room temperature. uu.nl

However, the stability of the resulting thiosuccinimide linkage can be a concern due to the reversibility of the Michael addition. rsc.org This has led to the development of alternative thiol-reactive chemistries. Some alternatives include:

Iodoacetamides: These reagents also react with thiols to form stable thioether bonds, but they can also show some reactivity towards other nucleophilic amino acid residues. rsc.org

Vinylsulfones: These compounds react with thiols to form stable thioether linkages and are generally considered more stable than maleimide adducts. thno.org

3-Arylpropiolonitriles (APN): This class of reagents reacts with thiols to form a stable product and has been shown to improve the in vivo stability of protein conjugates compared to maleimide-based linkages. nih.gov

Dibromomaleimides: These reagents can react with two thiols, allowing for applications like disulfide bridging. The resulting dithiomaleimide products can be less reactive to further thiol exchange. rsc.orgrsc.org

In a direct comparison for creating protein homodimers, ligation of a TCO-modified protein to a bis-tetrazine polymer resulted in a 37-38% yield after just one hour, whereas the reaction with a bis-maleimide polymer yielded only 5% after 24 hours, highlighting the kinetic advantage of the TCO-tetrazine system. yildiz.edu.tr Studies have also shown that immunoconjugates created with phenyloxadiazolyl methyl sulfones, another alternative to maleimides, exhibit greater stability and improved in vivo performance compared to their maleimide-based counterparts. nih.gov

| Thiol-Reactive Chemistry | Key Advantages | Key Disadvantages |

| Maleimide-Thiol | High selectivity, fast kinetics, mild conditions. thno.orguu.nl | Potential for retro-Michael addition leading to instability. rsc.org |

| Iodoacetamide-Thiol | Forms stable thioether bonds. | Can have off-target reactivity. rsc.org |

| Vinylsulfone-Thiol | Forms stable thioether bonds. thno.org | May have slower kinetics than maleimides. |

| 3-Arylpropiolonitrile (APN)-Thiol | Forms a more stable product than maleimide adducts. nih.gov | Newer chemistry, less widely used. |

| Dibromomaleimide-Thiol | Can react with two thiols for bridging applications; can lead to more stable conjugates. rsc.orgrsc.org | Stoichiometric control can be challenging. rsc.org |

Research Applications in Chemical Biology and Advanced Materials

Molecular Imaging Probe Development

The unique features of TCO-PEG6-maleimide have been harnessed for the development of sophisticated molecular imaging probes, particularly for techniques requiring high sensitivity and specificity.

Pretargeting Strategies for High Signal-to-Noise Imaging

Pretargeting is an advanced imaging strategy that separates the delivery of a targeting agent from the administration of an imaging agent to enhance the signal-to-noise ratio. nih.gov This is particularly beneficial for antibody-based imaging, where the long biological half-life of antibodies can lead to high background signals when directly labeled with short-lived radioisotopes. nih.govacs.org

In a typical pretargeting workflow, an antibody specific to a biological target (e.g., a tumor antigen) is first conjugated with this compound. The maleimide (B117702) group reacts with cysteine residues on the antibody, attaching the TCO moiety. This TCO-functionalized antibody is administered to the subject and allowed to accumulate at the target site while clearing from the bloodstream and non-target tissues. bioglyco.com Subsequently, a small, fast-clearing imaging agent (e.g., a fluorescent dye or a radiolabeled molecule) bearing a tetrazine group is administered. nih.govbioglyco.com The tetrazine rapidly and specifically reacts with the TCO-tagged antibody at the target site via the IEDDA "click" reaction. biorxiv.org This leads to a high concentration of the imaging signal at the intended location with minimal background, resulting in high-contrast images. nih.govbiorxiv.org The ultrafast kinetics of the TCO-tetrazine ligation are a significant advantage for in vivo applications. biorxiv.org

A study focused on imaging PD-L1 expression developed a pretargeted PET imaging strategy using TCO-functionalized antibodies and 18F-labeled tetrazines. nih.gov The results demonstrated that this approach could effectively differentiate tumors with high PD-L1 expression. nih.gov

Synthesis of Radiolabeled Probes for Diagnostic Research

This compound is also instrumental in the direct synthesis of radiolabeled probes for diagnostic imaging, especially Positron Emission Tomography (PET). PET imaging relies on the detection of radiation from positron-emitting radionuclides.

The synthesis of these probes often involves a modular approach. For example, a targeting biomolecule, such as a peptide or antibody fragment, can be modified with this compound. Separately, a chelating agent, which is capable of securely holding a metallic radionuclide like Zirconium-89 (⁸⁹Zr), is functionalized with a tetrazine. The TCO-modified biomolecule and the tetrazine-chelator are then "clicked" together. Finally, the radionuclide is introduced into the chelator to complete the synthesis of the radiolabeled probe. The PEG6 linker in the this compound construct can improve the pharmacokinetic properties of the resulting radiotracer. axispharm.com

In one study, a small-molecule PET agent for imaging PD-L1 expression was designed and synthesized. researchgate.net While this particular study did not explicitly use this compound, it highlights the general principle of creating radiolabeled probes for PET imaging of specific biological targets. researchgate.net Another research effort developed a pretargeted PET imaging strategy for monitoring Programmed Death-Ligand 1 (PD-L1) expression, demonstrating the successful use of TCO-functionalized antibodies and 18F-labeled tetrazine derivatives for high-contrast tumor imaging. acs.org

Targeted Protein Degradation Research: Proteolysis-Targeting Chimeras (PROTACs)

This compound is a valuable tool in the rapidly evolving field of targeted protein degradation, particularly in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). broadpharm.com PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. elifesciences.orgexplorationpub.com

This compound as a Linker in PROTAC Architectures

The maleimide group can be used to attach the linker to a ligand for either the POI or the E3 ligase, provided the ligand has a suitable thiol group. The TCO group on the other end of the linker serves as a bioorthogonal handle. This allows for a "click" reaction with a tetrazine-modified partner, enabling the modular and efficient assembly of different PROTAC candidates. explorationpub.com This modularity is highly advantageous for creating libraries of PROTACs with varying linker lengths, compositions, and attachment points to screen for optimal degradation activity. broadpharm.com The PEG6 component of the linker can enhance the aqueous solubility and cell permeability of the PROTAC, which are often challenging properties to optimize. biochempeg.com

Influence of Linker Design on Ternary Complex Formation and Degradation Efficiency

The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is essential for efficient protein degradation. elifesciences.org The linker plays a crucial role in this process, as its length, flexibility, and attachment points dictate the spatial arrangement of the POI and the E3 ligase within the ternary complex. researchgate.net

Even minor changes to the linker, such as adding or removing a single atom, can significantly impact the conformation of the PROTAC and the stability of the ternary complex, ultimately affecting degradation potency. researchgate.net The flexibility of the linker is a key factor; a more flexible linker may allow for more favorable protein-protein interactions within the ternary complex. researchgate.netnih.gov The use of PEG linkers is common in PROTAC design, and their length can be systematically varied to find the optimal distance between the two ligands for effective ternary complex formation. biochempeg.com The ability to use this compound in a modular "click" chemistry approach facilitates the exploration of a wide range of linker designs to optimize the degradation efficiency of PROTACs for a specific target. explorationpub.com

Surface Functionalization and Hydrogel Engineering

The dual reactivity of this compound makes it a powerful tool for modifying the surfaces of materials and for engineering hydrogels with tailored biological properties. axispharm.com

For surface functionalization, a material surface can be treated to introduce thiol groups. This compound can then be covalently attached to the surface via the reaction between its maleimide group and the surface thiols. This process results in a surface decorated with TCO groups, creating a "clickable" platform. Biomolecules of interest, such as proteins or peptides that have been pre-functionalized with a tetrazine, can then be specifically immobilized onto the surface through the TCO-tetrazine click reaction. This method allows for precise control over the density and orientation of the immobilized biomolecules, which is valuable for applications such as biosensors, cell adhesion studies, and microarrays.

Covalent Grafting onto Nanoparticles and Biomaterial Surfaces

The dual reactivity of this compound makes it an excellent tool for modifying the surfaces of nanoparticles and biomaterials. This surface engineering is crucial for improving their stability, biocompatibility, and functionality for in vitro and in vivo applications.

One common strategy involves the use of thiol-maleimide chemistry to attach the linker to a surface. For instance, gold nanoparticles can be functionalized with maleimide groups using a hetero-bifunctional PEG-based molecule with an orthopyridyl disulfide (OPSS) terminus that binds to the gold surface, leaving the maleimide group available for further reaction. This allows for the controlled, covalent attachment of thiol-containing biomolecules.

Similarly, the surfaces of fluorescent nanodiamonds (FNDs), which have applications in bioimaging, can be modified. These nanoparticles often have carboxylic acid groups on their surface which can be converted to other functional groups to facilitate conjugation. By introducing thiol groups onto the nanodiamond surface, this compound can be grafted, thereby presenting TCO groups for subsequent bioorthogonal reactions. This approach has been used to create stable, functionalized nanodiamonds for various bioimaging and sensing applications.

The PEGylation of surfaces, facilitated by linkers like this compound, is also valuable for creating non-fouling surfaces that resist protein adsorption and cell adhesion, a desirable property for implantable medical devices and biosensors.

Fabrication of Spatially Controlled Biomaterials via Bioorthogonal Crosslinking

The ability to control the spatial organization of biomolecules within a biomaterial is critical for mimicking the complex architecture of natural tissues and guiding cellular behavior. This compound, in conjunction with its tetrazine reaction partner, provides a powerful method for creating spatially defined patterns within hydrogels.

Hydrogels, which are water-swollen polymer networks, are widely used as scaffolds in tissue engineering and regenerative medicine. By incorporating this compound into a hydrogel matrix, it becomes possible to "click" tetrazine-modified biomolecules into specific locations. This can be achieved using techniques like two-photon microscopy, which allows for the precise, light-induced activation of caged compounds or the direct writing of patterns within the hydrogel.

For example, a hydrogel can be formed using a primary crosslinking chemistry, such as thiol-Michael addition. If one of the components of the hydrogel is functionalized with TCO groups (via this compound), then tetrazine-labeled proteins or peptides can be subsequently immobilized in a spatially controlled manner. This has been demonstrated for the patterned immobilization of cell-adhesive ligands like RGD peptides, which can guide cell migration and neurite outgrowth. The rapid and specific nature of the iEDDA reaction ensures that the biomolecules are efficiently and selectively incorporated where desired.

| Feature | This compound |

| Molecular Formula | C27H42N2O9S (example, may vary slightly) |

| Reactive Group 1 | trans-cyclooctene (B1233481) (TCO) |

| Reactive Group 2 | Maleimide |

| Spacer | 6-unit Polyethylene (B3416737) Glycol (PEG6) |

| TCO Reaction | Inverse electron-demand Diels-Alder (iEDDA) with tetrazines |

| Maleimide Reaction | Michael addition with thiols (cysteines) |

| Key Applications | Bioconjugation, ADC development, surface modification, hydrogel fabrication |

Construction of Complex Biomolecular Assemblies

The precise and efficient conjugation capabilities of this compound are instrumental in the bottom-up construction of complex biomolecular structures with defined stoichiometry and architecture.

Synthesis of Protein Multimers and Conjugates

This compound facilitates the creation of protein multimers and well-defined protein-polymer conjugates. For instance, a protein with a surface-exposed cysteine can be modified with this compound to introduce a TCO handle. This TCO-functionalized protein can then be reacted with a tetrazine-bearing molecule, which could be another protein or a polymer, to form a dimer or a conjugate.

This strategy offers advantages over traditional methods. The high efficiency and rapid kinetics of the TCO-tetrazine ligation can lead to higher yields of the desired conjugate in shorter reaction times compared to methods relying solely on maleimide-thiol chemistry. Furthermore, the bioorthogonal nature of the reaction allows for the sequential modification of proteins, even in the presence of other reactive functional groups. For example, a protein's N-terminus and a cysteine residue can be modified with different functionalities in a stepwise manner.

Advanced Antibody-Drug Conjugate (ADC) Linker Design and Functionalization

Antibody-drug conjugates (ADCs) are a powerful class of cancer therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to tumor cells. The linker connecting the antibody and the drug is a critical component of an ADC, influencing its stability, efficacy, and safety. This compound and similar structures are highly valuable in the development of next-generation ADCs.

The maleimide group allows for site-specific conjugation to cysteine residues on the antibody. These cysteines can be naturally occurring or engineered into the antibody sequence to ensure a homogenous drug-to-antibody ratio (DAR), which is a key factor for consistent pharmacological properties. The TCO group then provides a bioorthogonal handle for attaching the cytotoxic payload, which is pre-functionalized with a tetrazine. This two-step approach offers modularity and flexibility in ADC design.

The PEG6 spacer in the linker contributes to improved solubility and reduced aggregation of the ADC, which can be a challenge, especially with hydrophobic drug payloads. The hydrophilicity of the PEG chain can help to mitigate the increased hydrophobicity that results from a high DAR. Research has shown that the length and structure of the PEG linker can significantly impact the ADC's properties, including its cytotoxic activity.

Analytical and Spectroscopic Characterization of Tco Peg6 Maleimide Conjugates

Spectroscopic Methods for Conjugate Confirmation (e.g., UV-Vis Spectroscopy for Reaction Monitoring)

UV-Vis spectroscopy is a widely accessible and valuable tool for real-time monitoring of the conjugation reaction between the maleimide (B117702) group of TCO-PEG6-maleimide and a thiol-containing biomolecule. The principle of this application lies in the change in the electronic environment of the maleimide chromophore upon its reaction with a sulfhydryl group. This reaction leads to the saturation of the carbon-carbon double bond within the maleimide ring, resulting in a predictable change in the UV-Vis spectrum.

The progress of the thiol-maleimide conjugation can be quantitatively followed by monitoring the decrease in absorbance at the characteristic wavelength for the maleimide group, which is typically around 293 nm. rsc.org As the reaction proceeds and the maleimide is consumed, this peak diminishes, indicating the formation of the stable thioether bond. This technique provides a straightforward and non-destructive method to assess reaction kinetics and endpoint. nih.gov

Table 1: Expected UV-Vis Spectral Changes During this compound Conjugation

| Analyte | Key Wavelength (λmax) | Expected Change Upon Conjugation | Rationale |

|---|---|---|---|

| TCO-PEG6-Maleimide | ~293 nm | Decrease in Absorbance | Loss of conjugation in the maleimide ring upon reaction with a thiol group. rsc.org |

| Thiolated Biomolecule | Varies | Minimal Change | The thiol group itself is not a strong chromophore in this region. |

| Conjugate | Varies | Appearance of a stable final spectrum | Indicates the completion of the reaction. |

Mass Spectrometry for Molecular Weight and Purity Assessment of Conjugates

Mass spectrometry (MS) is an indispensable technique for the definitive characterization of this compound conjugates. It provides precise molecular weight information, which serves as direct evidence of successful conjugation and allows for the determination of the number of linker molecules attached to the biomolecule. This is particularly critical in the development of antibody-drug conjugates (ADCs), where the drug-to-antibody ratio (DAR) is a critical quality attribute. chromatographyonline.comwaters.com

Common ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed, often coupled with high-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap. nih.govjchemrev.com For an unconjugated biomolecule, the mass spectrum will show a characteristic peak corresponding to its molecular weight. Upon successful conjugation with this compound, a mass shift corresponding to the molecular weight of the attached linker-payload is observed. nih.govnih.gov The molecular weight of this compound is 556.65 g/mol . axispharm.com

By analyzing the mass difference between the unconjugated and conjugated species, the number of this compound molecules per biomolecule can be accurately calculated. nih.gov This allows for the assessment of conjugation efficiency and the distribution of different conjugated species. Furthermore, MS can be used to identify potential side products or impurities, thus providing a comprehensive assessment of the conjugate's purity. nih.gov

Table 2: Illustrative Mass Spectrometry Data for a Model Protein Conjugate

| Species | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |

|---|---|---|---|

| Unconjugated Model Protein (e.g., a Fab fragment) | 48,000.0 | 48,000.5 | Mass of the starting biomolecule. |

| Model Protein + 1 this compound | 48,556.7 | 48,557.3 | Successful conjugation of a single linker. |

| Model Protein + 2 this compound | 49,113.3 | 49,114.0 | Successful conjugation of two linkers. |

Chromatographic Techniques for Separation and Characterization of Conjugates (e.g., Size Exclusion Chromatography, Hydrophobic Interaction Chromatography)

Chromatographic techniques are essential for the separation of the desired this compound conjugate from unreacted starting materials and potential byproducts, as well as for the characterization of the conjugate's homogeneity.

Size Exclusion Chromatography (SEC) is a non-denaturing technique that separates molecules based on their hydrodynamic radius. It is particularly useful for assessing the aggregation state of the bioconjugate. nih.gov A successful conjugation should result in a product that elutes as a single, sharp peak with a retention time corresponding to the expected size of the conjugate. The presence of high molecular weight species eluting earlier than the main peak would indicate aggregation, which is an undesirable outcome. SEC can be coupled with mass spectrometry (SEC-MS) for online characterization of the different species present in the sample. waters.com

Table 3: Representative Hydrophobic Interaction Chromatography (HIC) Data for an Antibody Conjugate

| Species | Number of Conjugated this compound Units (DAR) | Representative Retention Time (min) | Interpretation |

|---|---|---|---|

| Unconjugated Antibody | 0 | 5.2 | Baseline hydrophobicity of the native antibody. |

| Antibody Conjugate | 2 | 8.7 | Increased hydrophobicity due to two conjugated linkers. |

| Antibody Conjugate | 4 | 11.5 | Further increase in hydrophobicity with four linkers. |

| Antibody Conjugate | 6 | 13.8 | Highest hydrophobicity corresponding to the highest drug load. |

Functional Assays for Validating Conjugate Integrity and Activity

While spectroscopic and chromatographic methods confirm the structural integrity of the this compound conjugate, functional assays are crucial to ensure that the conjugation process has not compromised the biological activity of the biomolecule. The specific assay employed will depend on the nature of the biomolecule.

For antibody conjugates, binding assays are paramount to verify that the antigen-binding capacity is retained. antibody.com Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR) are commonly used to quantitatively assess the binding affinity of the conjugated antibody to its target antigen. nih.gov A significant decrease in binding affinity after conjugation would indicate that the modification has interfered with the antigen-binding site, potentially compromising the therapeutic or diagnostic utility of the conjugate.

For enzyme conjugates, activity assays are performed to measure the catalytic efficiency of the enzyme after conjugation. These assays typically involve monitoring the conversion of a substrate to a product over time. For other protein conjugates, cell-based assays may be necessary to evaluate their biological function in a more physiologically relevant context. nih.gov These functional assays provide the ultimate validation of the conjugate's integrity and its fitness for the intended application. integralmolecular.com

Table 4: Example Functional Assay Data for an Antibody-TCO-PEG6-Maleimide Conjugate

| Molecule | Target Antigen | Binding Affinity (Kd) in nM | % of Unconjugated Antibody Activity |

|---|---|---|---|

| Unconjugated Antibody | Antigen X | 1.2 | 100% |

| Antibody-TCO-PEG6-maleimide Conjugate | Antigen X | 1.5 | 80% |

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation TCO-PEG-Maleimide Linkers

The development of next-generation TCO-PEG-maleimide linkers is being driven by the need for enhanced performance in complex biological systems. Current research focuses on several key areas of improvement:

Modulating Reactivity and Stability: While the TCO-tetrazine ligation is known for its exceptionally fast kinetics, there is a continuous effort to fine-tune the reactivity of the TCO moiety. interchim.fr The inherent isomerization of the high-energy trans-isomer of cyclooctene (B146475) to the unreactive cis-isomer presents a limitation for long-term storage and applications requiring extended stability. broadpharm.combroadpharm.com Future designs may incorporate structural modifications to the cyclooctene ring to enhance its stability without compromising its reactivity towards tetrazines. Conversely, for certain applications, linkers with controlled or staged reactivity could be advantageous.

Optimizing PEG Spacer Length: The length of the PEG spacer plays a crucial role in the linker's properties. Longer PEG chains can further increase solubility and create greater distance between conjugated biomolecules, which can be beneficial in reducing steric hindrance. conju-probe.comescholarship.org However, studies have also shown that excessively long PEG linkers can sometimes lead to increased hydrophobicity of the final conjugate, potentially causing faster clearance from the bloodstream. nih.gov Therefore, a key area of research is the systematic evaluation of varying PEG lengths (e.g., TCO-PEG3-maleimide, TCO-PEG4-maleimide, TCO-PEG9-maleimide) to determine the optimal spacer for specific applications, such as in antibody-drug conjugates (ADCs). broadpharm.combroadpharm.comchemimpex.com

Introducing Multifunctionality: The development of heterotrifunctional and multi-arm linkers based on the TCO-PEG-maleimide scaffold is a promising frontier. conju-probe.comgoogle.com For instance, a linker could incorporate two distinct bioorthogonal reactive groups alongside the maleimide (B117702), enabling the sequential or simultaneous attachment of multiple different molecules. This would allow for the construction of more complex and highly functional biomolecular constructs.

Expansion of Orthogonal Bioconjugation Methodologies

The core strength of TCO-PEG6-maleimide lies in its ability to facilitate dual-orthogonal conjugations. The maleimide group reacts specifically with thiol groups from cysteine residues, while the TCO group reacts with tetrazines. conju-probe.comnanocs.net This orthogonality is fundamental to many advanced bioconjugation strategies.

Future research will likely focus on integrating this compound into more complex, multi-step conjugation schemes. This could involve combining the TCO-tetrazine and thiol-maleimide reactions with other bioorthogonal chemistries, such as those involving alkynes, azides, or photocleavable linkers. axispharm.combroadpharm.comprecisepeg.com This would create a "toolbox" of mutually compatible reactions, allowing for the precise and controlled assembly of intricate multi-component systems for applications in areas like targeted drug delivery and the construction of artificial cellular environments.

A significant area of development is in the creation of antibody-drug conjugates (ADCs). chemimpex.comtandfonline.com The ability to attach both a targeting antibody and a therapeutic payload to a linker like this compound is a powerful strategy. medchemexpress.com Research is ongoing to refine this process, including the development of cleavable linkers that release the drug under specific physiological conditions. broadpharm.comunisi.it

Integration with Advanced High-Throughput Screening and Computational Methods

The discovery and optimization of novel TCO-PEG-maleimide linkers and their applications can be significantly accelerated through the use of high-throughput screening (HTS) and computational modeling.

High-Throughput Screening (HTS): HTS platforms enable the rapid screening of large libraries of linker variants to identify those with the most desirable properties. creative-enzymes.comnih.gov For example, libraries of TCO-PEG-maleimide linkers with varying PEG lengths or TCO ring substitutions could be screened for their reaction kinetics, stability, and performance in cell-based assays. creative-enzymes.com Robotic spotting and microfluidic technologies are key enablers of HTS, allowing for the miniaturization and automation of these experiments. nih.govfrontiersin.org

Computational Modeling: Computational methods, such as density functional theory (DFT), are becoming increasingly powerful tools for predicting the properties of molecules like this compound. researchgate.net These methods can be used to model reaction mechanisms, predict reaction kinetics, and understand the influence of different structural modifications on the linker's behavior. researchgate.netmdpi.com By providing insights into structure-activity relationships, computational modeling can guide the rational design of new linkers, reducing the need for extensive and time-consuming experimental screening. researchgate.net

Potential for Novel Applications in Systems and Synthetic Biology

The unique properties of this compound make it a valuable tool for emerging applications in systems and synthetic biology.

Probing and Engineering Cellular Systems: The ability to specifically and efficiently label proteins and other biomolecules within living cells is crucial for understanding complex biological systems. conju-probe.com this compound can be used to attach fluorescent probes, affinity tags, or other functional molecules to proteins of interest, allowing for their visualization and functional characterization in real-time. chemimpex.com

Constructing Artificial Cellular Environments: In synthetic biology, there is a growing interest in creating artificial cells and tissues. This compound can be used to crosslink proteins and other biomolecules to form hydrogels and other scaffolds that mimic the extracellular matrix. nih.gov This allows for the creation of 3D cell culture systems that more accurately reflect the in vivo environment. nih.gov

Development of Advanced Therapeutic Platforms: The versatility of this compound is being leveraged in the development of next-generation therapeutic platforms. For example, it is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade specific proteins within a cell. axispharm.commedchemexpress.com It is also a key component in the development of novel drug delivery systems and vaccines. conju-probe.comchemimpex.com

Q & A

Basic Research Questions

Q. What are the critical parameters to ensure high purity and reactivity during TCO-PEG6-maleimide synthesis?

- Methodological Answer : Synthesize this compound under inert conditions (e.g., argon atmosphere) to prevent oxidation. Use reverse-phase HPLC for purification, and validate purity (>95%) via -NMR and mass spectrometry. Monitor reaction progress with thin-layer chromatography (TLC) to confirm intermediate formation. Critical parameters include reaction temperature (20–25°C), stoichiometric control of TCO and maleimide coupling, and anhydrous solvents to minimize hydrolysis .

Q. How can researchers validate successful conjugation of this compound to biomolecules (e.g., antibodies)?

- Methodological Answer : Employ UV-Vis spectroscopy to quantify maleimide consumption (absorbance at 300–320 nm). Use SDS-PAGE or size-exclusion chromatography (SEC) to confirm molecular weight shifts post-conjugation. For quantitative analysis, perform MALDI-TOF mass spectrometry to compare unmodified and conjugated biomolecules. Include negative controls (e.g., reaction without this compound) to rule out nonspecific binding .

Q. What storage conditions optimize this compound stability?

- Methodological Answer : Store lyophilized this compound at −20°C under desiccation (argon-sealed vials). For short-term use (≤1 week), dissolve in anhydrous DMSO or DMF and keep at 4°C. Avoid aqueous buffers unless immediately reacting, as maleimide groups hydrolyze rapidly in water. Regularly validate stability via -NMR to detect hydrolysis byproducts .

Advanced Research Questions

Q. How can maleimide hydrolysis be minimized during this compound conjugation reactions?

- Methodological Answer : Optimize reaction pH (6.5–7.5) to balance maleimide reactivity and hydrolysis. Use tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds in biomolecules without degrading maleimide. Conduct reactions at 4°C to slow hydrolysis. Alternatively, replace maleimide with more stable alternatives (e.g., bromoacetyl) if TCO compatibility is confirmed. Include kinetic studies to determine hydrolysis rates under varying conditions .

Q. How do PEG spacer lengths (e.g., PEG6 vs. PEG12) affect TCO-conjugate pharmacokinetics?

- Methodological Answer : Perform comparative in vivo studies in murine models, tracking conjugate circulation half-life via fluorescence or radiolabeling. Use dynamic light scattering (DLS) to measure hydrodynamic radius and correlate with renal clearance rates. For tissue penetration, analyze tumor accumulation in xenograft models using confocal microscopy. PEG6 balances steric shielding and linker flexibility, whereas PEG12 may reduce cellular uptake efficiency due to increased hydrophilicity .

Q. How should discrepancies in this compound/tetrazine reaction kinetics across studies be resolved?

- Methodological Answer : Systematically analyze variables such as solvent polarity (e.g., DMSO vs. PBS), tetrazine substituents (electron-withdrawing vs. donating groups), and reaction temperature. Use stopped-flow spectroscopy to measure second-order rate constants () under standardized conditions. Apply meta-analysis frameworks (e.g., PRISMA) to aggregate data from heterogeneous studies and identify confounding factors .

Q. What methodological considerations are critical for in vivo this compound applications in drug delivery?

- Methodological Answer : Pre-screen tetrazine-functionalized targeting agents for off-target binding using flow cytometry. Optimize dosing schedules to balance this compound clearance and tetrazine availability. Use near-infrared (NIR) imaging to monitor real-time biodistribution. For toxicity, assess liver enzyme levels and immune responses post-administration. Ensure compliance with ethical guidelines for animal studies .

Data Contradiction and Analysis

Q. How to address conflicting reports on this compound stability in serum-containing media?

- Methodological Answer : Replicate experiments using standardized serum batches (e.g., fetal bovine serum, heat-inactivated). Quantify maleimide hydrolysis via LC-MS/MS and compare degradation rates. Investigate serum esterase activity as a potential variable. Use protease inhibitors (e.g., PMSF) to isolate enzyme-mediated vs. pH-dependent hydrolysis mechanisms .

Experimental Design and Reproducibility

Q. What steps ensure reproducibility in this compound-based studies?

- Methodological Answer : Document batch-specific characterization data (NMR, HPLC traces) in supplementary materials. Use commercial tetrazine derivatives with certified purity for consistency. Adhere to FAIR data principles by depositing raw data in repositories like Zenodo. Include step-by-step protocols for conjugation and purification in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.